molecular formula C9H8F3NO2 B13053938 Methyl 6-methyl-3-(trifluoromethyl)picolinate

Methyl 6-methyl-3-(trifluoromethyl)picolinate

Cat. No.: B13053938
M. Wt: 219.16 g/mol
InChI Key: DEWVVNFCOOFVPE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group at the 3-position and a methyl group at the 6-position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-3-(trifluoromethyl)picolinate typically involves the esterification of 6-methyl-3-(trifluoromethyl)picolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-methyl-3-(trifluoromethyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-methyl-3-(trifluoromethyl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)picolinate
  • Methyl 6-chloro-3-(trifluoromethyl)picolinate
  • Methyl 3-fluoro-5-(trifluoromethyl)picolinate

Uniqueness

Methyl 6-methyl-3-(trifluoromethyl)picolinate is unique due to the presence of both a methyl group and a trifluoromethyl group on the picolinic acid structure. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 6-methyl-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-5-3-4-6(9(10,11)12)7(13-5)8(14)15-2/h3-4H,1-2H3

InChI Key

DEWVVNFCOOFVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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